molecular formula C14H15N3O B14886716 2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine

2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine

Cat. No.: B14886716
M. Wt: 241.29 g/mol
InChI Key: IPXRSOXVSVPJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Methylation: The indole core is then methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.

    Ether Formation: The hydroxyl group is introduced at the 6-position of the indole ring through a nucleophilic substitution reaction with an appropriate leaving group.

    Amination: Finally, the ethylamine side chain is attached to the oxygen atom through an ether linkage using a suitable amine source under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen and the ethylamine side chain.

    Reduction: Reduction reactions can occur at the indole ring, leading to the formation of dihydroindole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxyl group and the ethylamine side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole ring and the ethylamine side chain.

    Reduction: Dihydroindole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-9H-pyrido[3,4-b]indole: A closely related compound with similar structural features but lacking the ethylamine side chain.

    6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole: Another similar compound with a methoxy group at the 6-position instead of the ethylamine side chain.

Uniqueness

2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine is unique due to the presence of the ethylamine side chain, which imparts distinct chemical and biological properties. This side chain can enhance the compound’s solubility, reactivity, and potential interactions with biological targets.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-[(1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy]ethanamine

InChI

InChI=1S/C14H15N3O/c1-9-14-11(4-6-16-9)12-8-10(18-7-5-15)2-3-13(12)17-14/h2-4,6,8,17H,5,7,15H2,1H3

InChI Key

IPXRSOXVSVPJGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=C(C=C3)OCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.